N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Description

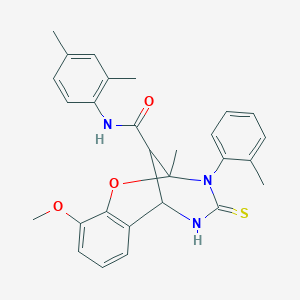

This compound is a benzoxadiazocine derivative characterized by a bicyclic 2,6-methano bridge, a 4-thioxo group, and multiple substituents: a 10-methoxy group, two methyl groups (at positions 2 and 3), and a 2,4-dimethylphenyl carboxamide moiety. The thioxo group at position 4 introduces sulfur into the heterocyclic system, which may influence electronic properties and reactivity.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-16-13-14-20(18(3)15-16)29-26(32)23-24-19-10-8-12-22(33-5)25(19)34-28(23,4)31(27(35)30-24)21-11-7-6-9-17(21)2/h6-15,23-24H,1-5H3,(H,29,32)(H,30,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQELEKXJYCZBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(N(C(=S)N3)C5=CC=CC=C5C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.

- Molecular Formula: C28H29N3O3S

- Molecular Weight: 487.63 g/mol

- CAS Number: Not available

- Purity: >90% .

Anticancer Activity

Research has indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:

- A study on related thieno[2,3-d]pyrimidine derivatives showed cytotoxic activity against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 27.6 μM to 50 μM .

The structure activity relationship (SAR) indicates that modifications in the phenyl rings can enhance cytotoxicity. The presence of electron-withdrawing groups has been correlated with increased potency against cancer cell lines.

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties. A notable study demonstrated that certain derivatives exhibited activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.12 μM . This suggests that the thioxo group and the carboxamide functionality may play critical roles in enhancing antitubercular efficacy.

Anticonvulsant Activity

In another context, compounds featuring similar thiazole and thiadiazole moieties were tested for anticonvulsant effects using a picrotoxin-induced convulsion model. These studies revealed promising anticonvulsant activities with IC50 values around 1.98 μg/mL . The presence of methyl groups on the phenyl rings was found to enhance these activities.

Case Studies

-

Anticancer Efficacy:

- Study: Evaluation of thieno[2,3-d]pyrimidine derivatives.

- Findings: Significant cytotoxicity against MDA-MB-231 cells with a focus on structure modifications.

- IC50 Range: 27.6 μM – 50 μM.

- Antitubercular Activity:

- Anticonvulsant Properties:

Data Tables

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound: Features a 2,6-methanobenzo[1,3,5]oxadiazocine core with a 4-thioxo substitution.

- Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate (1b): Shares the 2,6-methano bridge and 4-thioxo group but lacks the carboxamide substituent. Instead, it has an ethyl ester at position 11 .

- 1,5-Methanonaphtho[1,2-g][1,3,5]oxadiazocine Derivatives: Differ in the methano bridge position (1,5 vs. 2,6) and incorporate a naphthalene system, altering π-conjugation and steric effects .

Substituent Effects

- Thioxo vs. Oxo Groups : The 4-thioxo group in the target compound reduces hydrogen-bonding capacity compared to oxo analogs but increases lipophilicity. This substitution is critical for tautomeric behavior, as seen in triazole-thione systems (e.g., compounds [7–9] in ) .

- Methyl groups at positions 2 and 3 contribute to steric hindrance, affecting alkylation patterns .

Alkylation Behavior

- Target Compound: Likely undergoes S-alkylation preferentially due to the nucleophilic thioxo group. demonstrates that similar 2,6-methanobenzooxadiazocines (e.g., 1b) form S-ethyl derivatives (3c) with a 9:1 ratio over N-alkylation products under basic conditions .

- Comparison with Triazole Derivatives : Compounds [10–15] in undergo S-alkylation with α-halogenated ketones, forming stable thioether linkages. However, triazole-thiones ([7–9]) exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid benzoxadiazocine system of the target compound .

Structural Isomerization

- In DMF, benzoxadiazocine 1b isomerizes to a 3,4-dihydropyrimidine analog (4) due to solvent-induced ring opening and reclosure. This suggests that the target compound may also undergo similar isomerization under specific conditions, impacting synthetic yields .

Spectroscopic Characterization

IR Spectroscopy

| Compound | C=S Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |

|---|---|---|---|

| Target Compound | 1247–1255* | 1663–1682† | 3150–3319‡ |

| Triazole-thiones ([7–9]) | 1247–1255 | N/A | 3278–3414 |

| Hydrazinecarbothioamides ([4–6]) | 1243–1258 | 1663–1682 | 3150–3319 |

*Inferred from and ; †From carboxamide group; ‡From NH in thione tautomer.

NMR Spectroscopy

- Target Compound: Expected signals include a singlet for the 10-methoxy group (~3.8 ppm), doublets for the methano bridge protons (~4.5–5.7 ppm), and a broad singlet for the NH proton (~8.1 ppm) .

- Compound 3c (S-ethyl derivative) : Shows a triplet for the S-ethyl methyl group at 1.03 ppm and methylene protons at 2.67–2.74 ppm, absent in N-alkylated isomers .

Q & A

Q. What are the key challenges in synthesizing this compound, and what strategies address its complex heterocyclic core?

- Methodological Answer : The synthesis of the benzoxadiazocine ring system requires multi-step regioselective cyclization. A plausible approach involves:

- Stepwise assembly : Building the methano-bridge via [4+2] cycloaddition or reductive amination, as seen in palladium-catalyzed reductive cyclization methods for related N-heterocycles .

- Thioxo group introduction : Using sulfurizing agents (e.g., Lawesson’s reagent) at late stages to avoid side reactions.

- Protecting groups : For the carboxamide and methoxy substituents, tert-butyloxycarbonyl (Boc) or benzyl groups can prevent undesired reactivity during ring formation .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, HCO₂H, 80°C | 45–55% | Regioselectivity control |

| Sulfurization | Lawesson’s reagent, THF, reflux | 60–70% | Avoiding over-sulfurization |

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 or CDCl3) identify substituent environments. For example:

- Methoxy groups resonate at δ 3.70–3.90 ppm (1H) and δ 55–60 ppm (13C) .

- Thioxo groups show characteristic 13C shifts at δ 190–210 ppm.

- X-ray Crystallography : Resolves the methano-bridge conformation and stereochemistry. CCDC deposition (e.g., ’s protocol) ensures reproducibility .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm error).

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12, 37°C) and monitor via HPLC at 0, 24, 48 hours.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation via UV spectroscopy.

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during benzoxadiazocine ring functionalization?

- Methodological Answer :

- Computational Pre-screening : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict preferential reaction sites. For example, methylphenyl groups may sterically hinder electrophilic substitution at C-3 .

- Directed Metalation : Employ directing groups (e.g., pyridinyl) to guide lithiation or palladium-mediated coupling .

- Case Study : ’s synthesis of thiazole derivatives achieved regioselectivity via steric-controlled Suzuki-Miyaura coupling .

Q. How can molecular docking studies predict biological interactions of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., kinase ATP-binding sites) due to the compound’s aromatic/heterocyclic motifs.

- Software Workflow :

Prepare ligand (compound) and receptor (e.g., PDB ID 1ATP) in AutoDock Vina.

Assign flexible residues near the binding site.

Validate docking poses with MD simulations (NAMD/GROMACS).

- Output Metrics : Binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with key residues.

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, ’s benzamide derivatives showed variable activity due to solvent polarity effects .

- Dose-Response Validation : Repeat assays with standardized controls (e.g., cisplatin for cytotoxicity) and orthogonal methods (e.g., SPR vs. fluorescence assays).

- Data Table Example :

| Study | IC50 (µM) | Assay Type | Solvent |

|---|---|---|---|

| A | 1.2 | MTT (HeLa) | DMSO |

| B | 5.8 | SRB (A549) | EtOH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.